molecular formula C18H22O2 B13807980 1-(p-Tolyl)-3-adamantanecarboxylicaci

1-(p-Tolyl)-3-adamantanecarboxylicaci

Cat. No.: B13807980
M. Wt: 270.4 g/mol
InChI Key: UWPMIBVQZDSYNA-MWABVPJASA-N
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Description

1-(p-Tolyl)-3-adamantanecarboxylic acid: is an organic compound that features a unique structure combining an adamantane core with a p-tolyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane and p-tolyl derivatives.

    Functionalization: The adamantane core is functionalized to introduce a carboxylic acid group. This can be achieved through various methods, such as oxidation reactions.

    Coupling Reaction: The p-tolyl group is introduced via a coupling reaction, often using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of 1-(p-Tolyl)-3-adamantanecarboxylic acid may involve large-scale oxidation and coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolyl)-3-adamantanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid to an alcohol or other functional groups.

    Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted aromatic compounds.

Scientific Research Applications

1-(p-Tolyl)-3-adamantanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-3-adamantanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The adamantane core provides structural stability and hydrophobic interactions, while the p-tolyl group can participate in aromatic stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(p-Tolyl)-3-adamantanol: Similar structure but with an alcohol group instead of a carboxylic acid.

    1-(p-Tolyl)-3-adamantanone: Contains a ketone group instead of a carboxylic acid.

    1-(p-Tolyl)-3-adamantaneamine: Features an amine group in place of the carboxylic acid.

Uniqueness

1-(p-Tolyl)-3-adamantanecarboxylic acid is unique due to its combination of a carboxylic acid functional group with an adamantane core and a p-tolyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(5S,7R)-3-(4-methylphenyl)adamantane-1-carboxylic acid

InChI

InChI=1S/C18H22O2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H,19,20)/t13-,14+,17?,18?

InChI Key

UWPMIBVQZDSYNA-MWABVPJASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C23C[C@H]4C[C@@H](C2)CC(C4)(C3)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O

Origin of Product

United States

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